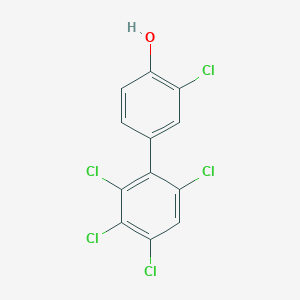

2',3,3',4',6'-Pentachloro-4-biphenylol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,3',4',6'-Pentachloro-4-biphenylol (PCB 126) is a highly toxic environmental pollutant that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are synthetic organic chemicals that were widely used in various industrial applications, including electrical equipment, hydraulic fluids, and plasticizers. PCBs are persistent organic pollutants that can accumulate in the environment and in the food chain, leading to serious health and environmental concerns. PCB 126 is one of the most toxic and persistent PCB congeners, and it has been extensively studied for its effects on human health and the environment.

Mécanisme D'action

PCB 126 exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, cell proliferation, and immune response. Binding of PCB 126 to AhR leads to its activation and translocation to the nucleus, where it forms a complex with other transcription factors, such as the aryl hydrocarbon nuclear translocator (ARNT). This complex binds to specific DNA sequences, called xenobiotic response elements (XREs), and activates the expression of target genes, such as the cytochrome P450 enzymes, cytokines, and growth factors.

Biochemical and Physiological Effects

PCB 126 has been shown to induce a wide range of biochemical and physiological effects in various cell types and tissues. It can induce oxidative stress, DNA damage, and apoptosis, and it can alter the expression of genes involved in cell cycle regulation, cell differentiation, and immune response. PCB 126 has also been shown to affect the metabolism of lipids, glucose, and amino acids, and to disrupt the function of mitochondria and other organelles.

Avantages Et Limitations Des Expériences En Laboratoire

PCB 126 is a potent and selective agonist of AhR, and it has been widely used as a tool compound to study the molecular mechanisms of AhR signaling and its effects on cellular and physiological processes. PCB 126 has also been used as a positive control in various toxicological assays, such as the Ames test, the micronucleus assay, and the comet assay. However, PCB 126 is a highly toxic and persistent compound that requires special handling and disposal procedures. Its use in laboratory experiments should be carefully controlled and monitored to minimize the risk of exposure and contamination.

Orientations Futures

There are several areas of research that warrant further investigation regarding PCB 126 and its effects on human health and the environment. These include:

1. Mechanisms of toxicity: Further studies are needed to elucidate the molecular mechanisms of PCB 126 toxicity, including its effects on gene expression, signal transduction, and epigenetic regulation.

2. Developmental effects: PCB 126 has been shown to cause developmental toxicity in animal models, but its effects on human development are not well understood. Further studies are needed to assess the potential risks of PCB 126 exposure during pregnancy and early life.

3. Immunological effects: PCB 126 has been shown to affect immune function in animal models, but its effects on human immune function are not well understood. Further studies are needed to assess the potential risks of PCB 126 exposure on human immune function and susceptibility to infectious diseases.

4. Environmental fate and transport: PCB 126 is a persistent organic pollutant that can accumulate in the environment and in the food chain. Further studies are needed to assess the environmental fate and transport of PCB 126 and its potential risks to wildlife and ecosystems.

5. Remediation technologies: 2',3,3',4',6'-Pentachloro-4-biphenylol are a major environmental pollutant that requires effective remediation technologies to reduce their impact on human health and the environment. Further studies are needed to develop and optimize remediation technologies for PCB-contaminated sites.

Conclusion

PCB 126 is a highly toxic environmental pollutant that has been extensively studied for its effects on human health and the environment. It exerts its toxic effects by binding to the AhR and activating the expression of target genes involved in xenobiotic metabolism, cell proliferation, and immune response. PCB 126 is a potent and selective agonist of AhR and has been widely used as a tool compound in toxicological and pharmacological studies. However, its use requires careful handling and disposal procedures to minimize the risk of exposure and contamination. Further studies are needed to elucidate the mechanisms of PCB 126 toxicity and to develop effective remediation technologies to reduce its impact on human health and the environment.

Méthodes De Synthèse

PCB 126 is synthesized by the chlorination of biphenyl in the presence of a catalyst, such as iron or aluminum chloride. The reaction can be carried out at high temperatures and pressures, and the product is purified by distillation and chromatography. PCB 126 is a yellowish crystalline solid that is insoluble in water but soluble in organic solvents.

Applications De Recherche Scientifique

PCB 126 has been extensively studied for its effects on human health and the environment. It is a potent toxicant that can cause a wide range of adverse health effects, including developmental, immunological, neurological, and carcinogenic effects. PCB 126 has been shown to disrupt the endocrine system, alter gene expression, and induce oxidative stress and inflammation. It is also a potent inducer of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.

Propriétés

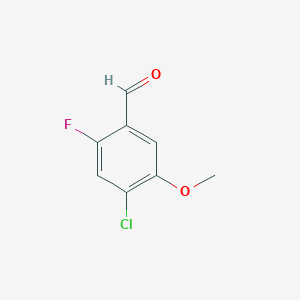

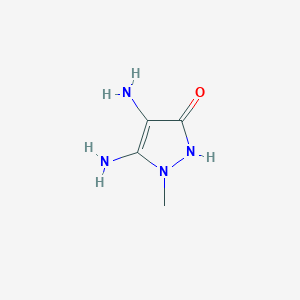

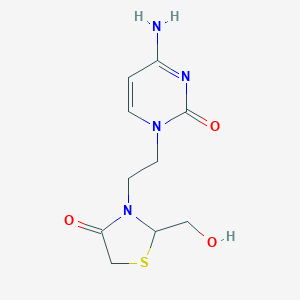

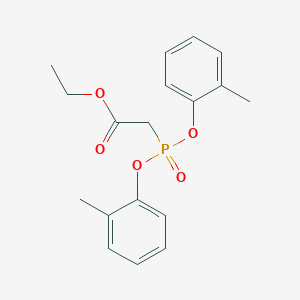

Numéro CAS |

192190-10-6 |

|---|---|

Formule moléculaire |

C12H5Cl5O |

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

InChI |

InChI=1S/C12H5Cl5O/c13-6-3-5(1-2-9(6)18)10-7(14)4-8(15)11(16)12(10)17/h1-4,18H |

Clé InChI |

QLPPOBFMEBKBOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

SMILES canonique |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

Autres numéros CAS |

192190-10-6 |

Synonymes |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.